Dapagliflozin propanediol monohydrate, frequently referred to as Dapagliflozin propanediol, is a crystalline molecular complex primarily investigated for its role as a sodium-glucose cotransporter-2 (SGLT2) inhibitor. [ [] ] This characteristic makes it a focal point in research related to type 2 diabetes mellitus treatment. [ [] ] While often studied for its pharmaceutical applications, this analysis focuses solely on its scientific research aspects, excluding drug use, dosage, and side effects.
Dapagliflozin propanediol functions as a potent and selective inhibitor of sodium-glucose cotransporter-2 (SGLT2). [ [] ] Located in the kidneys, SGLT2 is responsible for glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, Dapagliflozin propanediol reduces glucose reabsorption, leading to increased urinary glucose excretion and subsequently lowering blood glucose levels. [ [] ] This mechanism is independent of insulin secretion or action, making it a subject of interest in research related to managing glycemic control in type 2 diabetes.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4